molecular formula C8H13BrO B2499216 2-(bromomethyl)-5-cyclopropyloxolane, Mixture of diastereomers CAS No. 1866103-72-1

2-(bromomethyl)-5-cyclopropyloxolane, Mixture of diastereomers

Cat. No. B2499216
CAS RN: 1866103-72-1
M. Wt: 205.095
InChI Key: IGQMQDHXHDDNLT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyclopropyloxolane is a cyclic organic compound that belongs to the family of oxolanes. It is a mixture of diastereomers, which means it exists in two different forms that are mirror images of each other. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Rearrangement and Cyclization Reactions

A key application of 2-(bromomethyl)-5-cyclopropyloxolane involves its use in rearrangement and cyclization reactions. For instance, 2-bromo-1-(bromomethyl)ethyl esters can rearrange into 2-oxopropyl derivatives, with a mechanism involving a transient dioxolane intermediate (Alliot, Gravel, & Doris, 2013). Similarly, bromoacetylenic alcohol derivatives, such as 5-bromo-2,3-epoxy-4-pentyn-1-ol, can undergo intramolecular cyclization under mildly basic conditions or with a catalytic amount of base (Grandjean, Pale, & Chuche, 1992).

Synthesis of Heterocyclic Systems

This compound is instrumental in the synthesis of heterocyclic systems. One study discusses the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, in synthesizing various heterocyclic derivatives, illustrating its versatility in organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

Synthetic Applications

Several studies explore the synthetic applications of related compounds. For example, the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane highlights the compound's role in producing complex molecular structures (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009). Additionally, the synthesis and rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene adduct show its potential in producing unique molecular architectures (Donskaya & Lukovskii, 1991).

Reactions with Oxazoles and Other Compounds

The compound also serves as a scaffold for reactions with oxazoles and other compounds. A study on 2-(halomethyl)-4,5-diphenyloxazoles demonstrates their efficacy in substituting reactions, leading to the synthesis of various functionalized oxazoles, underscoring the versatility of the 2-(bromomethyl) moiety in synthetic chemistry (Patil & Luzzio, 2016).

properties

IUPAC Name

2-(bromomethyl)-5-cyclopropyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMQDHXHDDNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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